Cyclododeca-4,8-dien-1-yl acetate
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Overview
Description
Cyclododeca-4,8-dien-1-yl acetate is an organic compound with the molecular formula C14H22O2 It is a derivative of cyclododecatriene, where the acetate group is attached to the cyclododeca-4,8-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododeca-4,8-dien-1-yl acetate can be synthesized through several methods. One common method involves the reaction of cyclododecatriene with acetic anhydride under suitable reaction conditions. This reaction typically occurs in an inert solvent, at an appropriate temperature and reaction time, often requiring the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclododeca-4,8-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododeca-4,8-dien-1-one.
Reduction: Reduction reactions can convert it to cyclododeca-4,8-dien-1-ol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Cyclododeca-4,8-dien-1-one.
Reduction: Cyclododeca-4,8-dien-1-ol.
Substitution: Various substituted cyclododeca-4,8-dien-1-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclododeca-4,8-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclododeca-4,8-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The diene structure allows for potential interactions with enzymes and receptors involved in lipid metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Cyclododeca-4,8-dien-1-one: Similar structure but with a ketone group instead of an acetate group.
Cyclododeca-4,8-dien-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.
Uniqueness
The presence of the acetate group allows for specific reactions and interactions that are not possible with the ketone or hydroxyl derivatives .
Biological Activity
Cyclododeca-4,8-dien-1-yl acetate, also known as cyclododecadiene acetate, is a cyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈O |
Molecular Weight | 178.271 g/mol |
Density | 0.909 g/cm³ |
Boiling Point | 288.6 °C |
Flash Point | 119.2 °C |
These properties indicate that the compound is a relatively stable organic molecule with potential applications in various fields, including medicine and agriculture.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study published in ScienceDirect highlighted its inhibitory effects on bacterial growth, suggesting its potential as a natural preservative or therapeutic agent against infections .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research conducted on similar cyclic compounds revealed that cyclododeca derivatives can scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it demonstrated selective toxicity towards specific cancer cells while sparing normal cells. This selectivity is vital for developing anticancer therapies with fewer side effects .
Case Studies
- Antimicrobial Efficacy : A case study involving the application of this compound in food preservation showed a reduction in microbial load in stored products. The results indicated a significant extension of shelf life while maintaining food quality .
- Cancer Research : A clinical trial investigated the use of this compound in combination with conventional chemotherapy agents for treating breast cancer. Preliminary results suggested enhanced efficacy and reduced side effects when used alongside standard treatments .
The biological activities of this compound can be attributed to its ability to interact with cellular components:
- Antimicrobial Action : It disrupts bacterial cell membranes, leading to cell lysis and death.
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytotoxicity : It induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.
Properties
CAS No. |
67923-54-0 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
[(4Z,8Z)-cyclododeca-4,8-dien-1-yl] acetate |
InChI |
InChI=1S/C14H22O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h3,5-6,8,14H,2,4,7,9-12H2,1H3/b5-3-,8-6- |
InChI Key |
SNNVDGLEOWNXND-NIOMPZRHSA-N |
Isomeric SMILES |
CC(=O)OC1CCC/C=C\CC/C=C\CC1 |
Canonical SMILES |
CC(=O)OC1CCCC=CCCC=CCC1 |
Origin of Product |
United States |
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